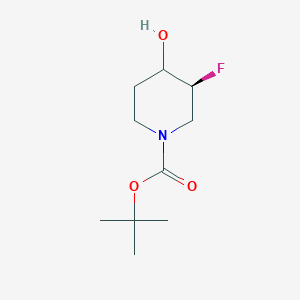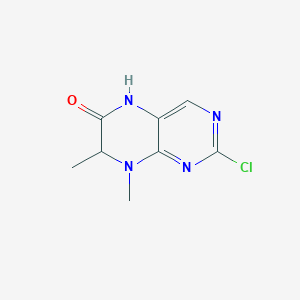![molecular formula C9H16F2N2O2 B12100769 tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and a difluoropyrrolidinyl moiety.
准备方法
The synthesis of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The pyrrolidine derivative is reacted with tert-butyl carbamate under the specified conditions to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
化学反应分析
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学研究应用
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: This compound has a similar structure but with a single fluorine atom instead of two.
tert-Butyl N-[(3R)-piperidin-3-yl]carbamate: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: This compound has a methyl group instead of fluorine atoms, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its difluoropyrrolidinyl moiety, which imparts specific chemical and biological properties that are distinct from its analogs.
属性
分子式 |
C9H16F2N2O2 |
|---|---|
分子量 |
222.23 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1 |
InChI 键 |
AYPWPGOPAZUJDF-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC1(F)F |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC1(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)





![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)
![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)
